Scientific Field: Nanotechnology
Application Summary: This compound is being investigated for its potential use in emerging memory devices that rely on resistance switching, such as Oxide-based resistive memory (OXRAM) and Conducting bridge memory (CBM).
Methods of Application: The compound is integrated into nanomaterials like nanoparticles or nanosheets, which are then used in the memory device structure to enhance resistance-switching properties.
Results: The addition of this compound to nanomaterials has shown to improve the operation of resistance-switching memory devices, potentially leading to more efficient data storage technologies .
The compound [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is a chemical entity characterized by the molecular formula C10H10N2O2 and a molecular weight of approximately 190.202 g/mol. This compound is recognized for its structural features, which include a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety and a hydroxymethyl group. It is classified under various synonyms, including 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethanol and 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl alcohol .
Synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol can be achieved through several methods:
The applications of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol are primarily in the fields of medicinal chemistry and material sciences. Potential applications include:
Several compounds share structural similarities with [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, including:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | C10H10N2O2 | Antimicrobial properties |
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | C10H10N2O2 | Cytotoxic activity against cancer cells |
Phenylmethyloxadiazole | C9H8N2O | Potential use in organic synthesis |
The uniqueness of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol lies in its specific substitution pattern on the phenyl ring and the presence of a hydroxymethyl group which may enhance its solubility and biological activity compared to other similar compounds.